4-([1,1'-Biphenyl]-2-yl)-2-chloropyrimidine
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Overview
Description
4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine is an organic compound that features a biphenyl group attached to a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biphenyl derivatives. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium (Pd) complexes
Base: Potassium carbonate (K2CO3) or similar bases
Solvent: A mixture of water and organic solvents like ethanol or toluene
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The biphenyl moiety can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Coupling Reactions: Further coupling reactions can be performed to introduce additional functional groups onto the biphenyl or pyrimidine rings.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted pyrimidines
- Biphenyl quinones
- Biphenyl diols
Scientific Research Applications
4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine involves its interaction with specific molecular targets. The biphenyl group can intercalate into DNA, affecting its structure and function. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Biphenyl: A simpler analog without the pyrimidine ring, used in the production of polychlorinated biphenyls (PCBs) and as a heat transfer agent.
4,4’-Dichlorobiphenyl: A chlorinated biphenyl derivative with similar chemical properties but different biological activities.
2-Phenylpyrimidine: A pyrimidine derivative with a phenyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 4-([1,1’-Biphenyl]-2-yl)-2-chloropyrimidine is unique due to the combination of the biphenyl and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11ClN2 |
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Molecular Weight |
266.72 g/mol |
IUPAC Name |
2-chloro-4-(2-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H11ClN2/c17-16-18-11-10-15(19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H |
InChI Key |
ZUSVXRXMCZHDKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
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